tert-butyl (3S)-3-(4-amino-3-fluorophenoxy)pyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl (3S)-3-(4-amino-3-fluorophenoxy)pyrrolidine-1-carboxylate is a synthetic organic compound that belongs to the class of pyrrolidine carboxylates. This compound features a tert-butyl ester group, a pyrrolidine ring, and a phenoxy group substituted with an amino and a fluorine atom. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3S)-3-(4-amino-3-fluorophenoxy)pyrrolidine-1-carboxylate typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Phenoxy Group: The phenoxy group can be introduced via a nucleophilic substitution reaction, where a suitable phenol derivative reacts with the pyrrolidine intermediate.
Substitution with Amino and Fluorine Groups: The amino and fluorine substituents can be introduced through selective substitution reactions on the phenoxy ring.
Esterification: The final step involves the esterification of the carboxylate group with tert-butyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the carbonyl group of the ester, converting it to an alcohol.
Substitution: The phenoxy group can undergo further substitution reactions, introducing additional functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenating agents, nitrating agents, and other electrophiles can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of tert-butyl (3S)-3-(4-amino-3-fluorophenoxy)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, altering their activity and triggering downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (3S)-3-(4-amino-3-chlorophenoxy)pyrrolidine-1-carboxylate: Similar structure but with a chlorine substituent instead of fluorine.
Tert-butyl (3S)-3-(4-amino-3-methylphenoxy)pyrrolidine-1-carboxylate: Similar structure but with a methyl substituent instead of fluorine.
Uniqueness
The presence of the fluorine atom in tert-butyl (3S)-3-(4-amino-3-fluorophenoxy)pyrrolidine-1-carboxylate can significantly influence its chemical properties, such as electronegativity and reactivity, making it unique compared to its analogs.
Properties
IUPAC Name |
tert-butyl (3S)-3-(4-amino-3-fluorophenoxy)pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN2O3/c1-15(2,3)21-14(19)18-7-6-11(9-18)20-10-4-5-13(17)12(16)8-10/h4-5,8,11H,6-7,9,17H2,1-3H3/t11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTAZUULMJJFPGJ-NSHDSACASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)OC2=CC(=C(C=C2)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C1)OC2=CC(=C(C=C2)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN2O3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.34 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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